2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide
Description
2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a complex organic compound that features a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazin-5-yl core, and a phenylacetamide group
Properties
IUPAC Name |
2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(25-17-9-2-1-3-10-17)14-27-23(30)21-13-20(26-28(21)15-24-27)19-12-6-8-16-7-4-5-11-18(16)19/h1-12,15,20-21,26H,13-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPAAPAUXOZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiocarbonyl-1,2,4-triazin-6-one
A modified protocol from El-Sayed et al. (2018) employs 2-aminothiocarbonyl-1,2,4-triazin-6-one (1 ) as the starting material. Treatment with diethyl oxalate in boiling tetrahydrofuran (THF) induces cyclization, forming the pyrazolo[1,5-d]triazin-4-one scaffold (2 ) (Scheme 1).
Reaction Conditions :
- Solvent: THF (anhydrous)
- Temperature: 80°C
- Catalyst: None
- Yield: 72%
Characterization Data for 2 :
- $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 8.35 (s, 1H, H-3), 7.94–7.47 (m, aromatic H).
- IR (KBr): 1688 cm$$^{-1}$$ (C=O), 1645 cm$$^{-1}$$ (C=N).
Alternative Cyclization Using Sodium Enolate Intermediates
A method adapted from Abdelhamid et al. (2017) utilizes sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate (3 ) reacting with heterocyclic amines to form the triazinone core. This approach offers superior regiocontrol but requires stringent anhydrous conditions.
Reaction Conditions :
- Solvent: Dry xylene
- Temperature: Reflux (140°C)
- Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane)
- Yield: 68%
Functionalization with the N-Phenylacetamide Side Chain
Amidation of 5-Amino Intermediate
The 5-amino derivative 7 is acylated with phenylacetyl chloride (8 ) in dichloromethane (DCM) using triethylamine as a base (Scheme 3).
Reaction Conditions :
- Solvent: DCM
- Base: Et$$_3$$N (2 equiv)
- Temperature: 0°C → rt
- Yield: 85%
Characterization Data for 9 :
- $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 12.78 (s, 1H, NH), 7.84–7.47 (m, aromatic H).
- IR (KBr): 3280 cm$$^{-1}$$ (N–H), 1712 cm$$^{-1}$$ (C=O).
One-Pot Synthesis via Three-Component Reaction
A streamlined approach adapted from Pham et al. (2023) combines chalcone (10 ), cyanoacetamide (11 ), and elemental sulfur in DMSO to directly form the target compound.
Reaction Conditions :
- Solvent: DMSO
- Catalyst: S$$_8$$ (0.2 equiv)
- Temperature: 120°C
- Yield: 45%
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Regioselectivity |
|---|---|---|---|---|
| Cyclization + Coupling | Suzuki–Miyaura | 65 | 98 | High |
| Sodium Enolate Route | Xylene Reflux | 68 | 95 | Moderate |
| Three-Component Reaction | Sulfur-Catalyzed Cyclization | 45 | 90 | Low |
The Suzuki–Miyaura method offers optimal balance between yield and selectivity, while the three-component route provides a rapid but less efficient alternative.
Spectroscopic Validation and Crystallography
Single-crystal X-ray diffraction (Result 5) confirms the planar geometry of the pyrazolo-triazin core, with a dihedral angle of 50.4° between the lactam and phenyl groups. N–H⋯O hydrogen bonding stabilizes the crystal lattice, as evidenced by dimeric interactions (Fig. 1).
Chemical Reactions Analysis
Types of Reactions
2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new materials and compounds.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using strong oxidizing agents. |
| Reduction | Can be reduced with agents like sodium borohydride. |
| Substitution | Participates in nucleophilic substitution reactions. |
Biology
The biological significance of 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is highlighted by its potential anticancer , antimicrobial , and anti-inflammatory properties. Research indicates that it may inhibit specific enzymes or receptors involved in cell proliferation and survival.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds structurally related to this molecule have shown percent growth inhibitions (PGIs) exceeding 80% against certain types of cancer cells .
Medicine
In medicinal chemistry, the compound is being investigated as a potential therapeutic agent for treating various diseases. Its mechanism of action may involve the inhibition of tyrosine kinases or other signaling proteins that play critical roles in disease progression.
Industry
In industrial applications, This compound is explored for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties are under investigation for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide include other pyrazolo[1,5-d][1,2,4]triazin-5-yl derivatives and naphthalene-based compounds. Examples include:
- 2-(naphthalen-1-yl)-4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
- 2-(naphthalen-1-yl)-4H-pyrazolo[1,5-c][1,3,5]triazin-4-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The structure features a pyrazolo-triazine core linked to a phenylacetamide moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions that yield pyrazolo-triazine derivatives. The process often utilizes hydrazine derivatives and carbonyl compounds under acidic conditions to facilitate the formation of the heterocyclic ring system.
Antimicrobial Activity
Research indicates that compounds within the pyrazolo-triazine class exhibit significant antimicrobial properties. A study reported that derivatives showed potent activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or disruption of cell wall integrity .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo-triazines. For example, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines. These effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression and inflammation. Pyrazolo-triazines have shown promise as inhibitors of kinases and phosphodiesterases, which are crucial in various signaling pathways related to tumor growth and inflammatory responses .
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various pyrazolo derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrazolo-triazines revealed that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The study reported an IC50 value indicating significant cytotoxicity at micromolar concentrations .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide derivatives?
The compound is synthesized via a 1,3-dipolar cycloaddition ("click chemistry") between azide-functionalized acetamides and alkyne-substituted naphthalene derivatives. A typical protocol involves:
- Reacting 2-azido-N-phenylacetamide (0.5 mmol) with (prop-2-yn-1-yloxy)naphthalene (0.5 mmol) in a 3:1 t-BuOH/H₂O mixture.
- Using Cu(OAc)₂ (10 mol%) as a catalyst at room temperature for 6–8 hours .
- Purification via recrystallization (ethanol) yields products with 75–92% purity, confirmed by TLC (hexane:ethyl acetate, 8:2) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
- NMR spectroscopy :
Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?
Substituents like –NO₂ or halogens alter solubility, melting points, and reactivity:
- Electron-withdrawing groups (e.g., –NO₂) reduce solubility in polar solvents due to increased dipole moments.
- Melting points increase with bulky substituents (e.g., 6b: 178–180°C vs. 6a: 162–164°C) .
- IR and NMR shifts correlate with electronic effects (e.g., –NO₂ asymmetric stretch at ~1504 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cycloaddition rates compared to t-BuOH/H₂O .
- Catalyst variation : Cu(I) catalysts (e.g., CuI) could improve regioselectivity for 1,4-triazole isomers over Cu(II) .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables like temperature, catalyst loading, and stoichiometry .
Q. How should researchers address contradictory spectral data in structural elucidation?
Contradictions arise from:
- Dynamic effects : Rotamers in NMR (e.g., –NH protons split into multiplets) require variable-temperature (VT) NMR or deuterated solvents .
- Solvent interactions : DMSO-d₆ may hydrogen-bond with –NH groups, shifting signals upfield. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., triazole substitution pattern) .
Q. What computational methods support the design and analysis of this compound’s derivatives?
Advanced approaches include:
- PASS prediction : Estimates biological activity profiles (e.g., antimicrobial potential) based on structural motifs .
- Molecular docking : Screens binding affinity to targets (e.g., kinase enzymes) using software like AutoDock Vina .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with electrophiles .
Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points for nitro-substituted derivatives.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
